5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with methyl iodide and subsequently with 2-bromoethylamine hydrobromide to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a thiazole ring makes it particularly effective in certain applications, such as antimicrobial and anticancer research .
Properties
Molecular Formula |
C16H14ClN3OS2 |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS2/c1-10-20-14(15(23-10)11-4-2-3-5-12(11)17)16(21)19-7-6-13-18-8-9-22-13/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
InChI Key |
JBPZQMYAFFAHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.